molecular formula C21H26N4O6S B3307473 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide CAS No. 933217-86-8

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B3307473
CAS No.: 933217-86-8
M. Wt: 462.5 g/mol
InChI Key: IWZVGIJCNYULCK-UHFFFAOYSA-N
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Description

This compound features a 2-methoxyphenyl-substituted piperazine core linked via a sulfonamide bridge to a 2-methyl-3-nitrobenzamide group. The sulfonyl-ethyl spacer and nitro substituent distinguish it from other piperazine-based benzamides.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-16-17(6-5-8-18(16)25(27)28)21(26)22-10-15-32(29,30)24-13-11-23(12-14-24)19-7-3-4-9-20(19)31-2/h3-9H,10-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZVGIJCNYULCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring, a sulfonamide group, and a nitrobenzamide structure, which contribute to its biological activities.

Chemical Structure

The molecular formula of this compound is C21H24N4O7S2C_{21}H_{24}N_{4}O_{7}S^{2}. The unique arrangement of functional groups positions this compound as a candidate for various pharmacological investigations.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to bind to dopamine D4 receptors , which are implicated in psychiatric disorders. By modulating dopaminergic signaling pathways, the compound may exert therapeutic effects such as mood regulation and neuroprotection.

1. Receptor Interaction

  • Dopamine D4 Receptors : Studies indicate that the compound can influence dopamine signaling, potentially leading to alterations in mood and cognitive functions. This interaction may provide insights into developing treatments for conditions such as schizophrenia and depression.

2. Neuroprotective Effects

  • Research has explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases like Alzheimer's disease. The ability to protect neurons from apoptosis could position it as a candidate for further development in neuropharmacology.

3. Antitumor Activity

  • Preliminary studies suggest that similar compounds exhibit antitumor effects by inducing apoptosis in cancer cells. While specific data on this compound's antitumor activity is limited, its structural similarities with known antitumor agents warrant further investigation into its potential as an anticancer therapeutic .

Data Table: Biological Activity Overview

Activity Target Effect Reference
Dopamine ReceptorD4Modulation of mood and cognition
NeuroprotectionNeuronsProtection against apoptosis
AntitumorCancer CellsInduction of apoptosis

Case Studies

Although specific case studies on this compound are scarce, related compounds have been studied extensively:

  • Dopaminergic Modulation : A study demonstrated that compounds with similar piperazine structures significantly impacted dopaminergic pathways, suggesting potential applications in treating mood disorders.
  • Neuroprotection in Alzheimer's Models : Research indicated that structurally related sulfonamide compounds exhibited protective effects against neurodegeneration in animal models, highlighting the need for further exploration of this compound's neuroprotective capabilities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Functional Groups Key Features
Target Compound Piperazine 2-Methoxyphenyl, sulfonamide-ethyl, 2-methyl-3-nitrobenzamide Sulfonyl, nitro, methoxy Sulfonamide linker; strong electron-withdrawing nitro group
Compound 9 Piperazine 2-Methoxyphenyl, isoindolinone-ethyl Carbonyl, methoxy High 5-HT1A affinity; lacks nitro group
Compound 3i Piperazine 2-Methoxyphenyl, ethoxy-ethyl-thiophenebenzamide Ether, thiophene, methoxy Thiophene substitution; ether spacer
Compound 8d Piperazine 3-Methoxybenzoyl, pyridin-2-ylacetamide Carbonyl, methoxy Aromatic pyridine core; no sulfonamide

Key Observations :

  • The sulfonamide linker in the target compound may enhance hydrogen-bonding interactions compared to carbonyl or ether linkers in analogs .
  • The 2-methyl group on the benzamide may sterically hinder interactions, contrasting with unsubstituted analogs like 8d .

Key Observations :

  • The target compound’s synthesis likely parallels Compound 3i , utilizing sulfonylation instead of amide coupling .
  • BOP/HBTU are common coupling agents for piperazine derivatives, ensuring efficient bond formation .
  • Chromatography (normal/reverse-phase) is critical for isolating polar sulfonamide derivatives .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological and Physical Data
Compound Target/Activity Melting Point Solubility Notable Properties
Target Compound Unknown (Inferred: CNS receptors) N/A Likely low (nitro group) Nitro group may enhance stability
Compound 9 5-HT1A receptor (High affinity) N/A Moderate (carbonyl linker) Isoindolinone enhances rigidity
Compound 3i Undisclosed (D3 receptor ligand?) N/A Moderate (thiophene) LC/MS: m/z 466.70 [M+H]+
Compound 8d Undisclosed 207–209°C Low (methoxybenzoyl) EI-MS: m/z 458 [M]+

Key Observations :

  • The nitro group in the target compound may reduce aqueous solubility compared to Compound 3i (thiophene) or Compound 9 (isoindolinone) .
  • Melting points for analogs range widely (154–266°C), suggesting the target compound’s melting point could fall within this range .

Q & A

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Methodological Answer :
  • Rodent Models : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show Cmax = 1.2 µg/mL and t1/2 = 2.5 hours .
  • Tissue Distribution : Radiolabel with tritium ([<sup>3</sup>H]) to quantify brain-to-plasma ratios (e.g., 0.8:1 for D4-rich regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide

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